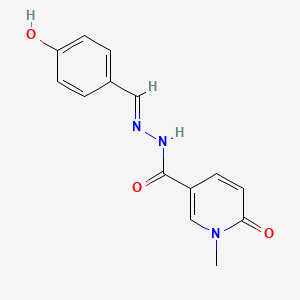
N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide, also known as HOMO-PIPERAZINE, is a small molecule that has gained attention due to its potential therapeutic properties. This compound has been studied extensively in recent years, and its synthesis, mechanism of action, and physiological effects have been explored in detail.
作用機序
The mechanism of action of N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE is not fully understood. However, it is believed that the compound works by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. Additionally, N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects for neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE.
実験室実験の利点と制限
N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE has several advantages for lab experiments. It is a small molecule that can be easily synthesized using a simple one-pot reaction. Additionally, N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE has shown promising results in various scientific research applications, making it a potentially valuable tool for studying cancer and neurodegenerative diseases. However, there are also limitations to using N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE in lab experiments. The mechanism of action of the compound is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
将来の方向性
There are several future directions for research on N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE. One area of interest is the compound's potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE and its biochemical and physiological effects. Finally, there is potential for the development of new derivatives of N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE with improved therapeutic properties.
合成法
N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 4-hydroxybenzaldehyde and 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide in the presence of a base catalyst. The resulting product is a yellow crystalline powder that can be purified using recrystallization.
科学的研究の応用
N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE has shown promising results in various scientific research applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as an antioxidant and anti-inflammatory agent. Additionally, N'-(4-hydroxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazideINE has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17-9-11(4-7-13(17)19)14(20)16-15-8-10-2-5-12(18)6-3-10/h2-9,18H,1H3,(H,16,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWSDDQDSBMUDB-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)-2-methylbenzamide](/img/structure/B6130717.png)


![2-chloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6130727.png)
![N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6130728.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6130734.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6130749.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6130762.png)
![ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate](/img/structure/B6130765.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6130768.png)
![5-bromo-2-[(diphenylacetyl)amino]benzoic acid](/img/structure/B6130789.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6130806.png)
![N-(2-fluorobenzyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6130810.png)
